(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate
Description
Properties
IUPAC Name |
ethyl (2E,6E)-2,6-dimethyl-8-phenylmethoxyocta-2,6-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-4-22-19(20)17(3)10-8-9-16(2)13-14-21-15-18-11-6-5-7-12-18/h5-7,10-13H,4,8-9,14-15H2,1-3H3/b16-13+,17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDXQYDNNXLFD-DQKQXWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCCC(=CCOCC1=CC=CC=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Sequential Functionalization
Aldol condensation is a foundational method for constructing the α,β-unsaturated ester backbone. A protocol described in involves the reaction of propargyl alcohol derivatives with gem-difluoro ethane precursors under basic conditions. For example:
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Step 1 : Propargyl alcohol (e.g., pent-2-yn-1-ol) is deprotonated with sodium hydride (NaH) in DMF at 0°C.
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Step 2 : Addition of Me₂NH·THF and a gem-difluoro ethane derivative (e.g., 1,1-difluoro-1-chloro-2-benzyloxy ethane) facilitates nucleophilic substitution, forming the dienamide intermediate.
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Step 3 : Esterification with ethanol under acidic conditions yields the final ethyl ester .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 70% vs. 25% (THF) |
| Base | NaH | 70% vs. trace (NaOH) |
| Temperature | 0°C to 25°C | 93% (crude) |
This method benefits from high regioselectivity but requires careful control of reaction stoichiometry to avoid over-reduction .
Catalytic Stereoretentive Cross-Metathesis
Cross-metathesis (CM) using molybdenum-based catalysts enables precise stereochemical control of the E,E-diene system. As reported in , Mo-bisaryloxide complexes (e.g., Mo-1 ) outperform traditional Grubbs catalysts in retaining configuration:
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Catalyst : Mo(NAr)(CHCMe₂Ph)(bis-aryloxide) (1–5 mol%).
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Substrates : Ethyl 8-(benzyloxy)-2-methylocta-2-enoate and 2-methyl-1,3-butadiene.
Representative Data :
| Catalyst | Conversion (%) | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Mo-1 | 98 | 1:99 | 92 |
| Grubbs II | 85 | 35:65 | 78 |
This method avoids isomerization side reactions, making it ideal for synthesizing thermodynamically less stable E,E-isomers .
Benzyloxy Group Installation via Etherification
The benzyloxy moiety at the C8 position is introduced early in the synthesis to prevent undesired oxidation. A two-step sequence from is commonly employed:
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Step 1 : Reaction of 8-hydroxy-2,6-dimethylocta-2,6-dienoic acid with benzyl bromide in DMF using NaH as a base (0°C to 25°C, 6 h).
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Step 2 : Purification via column chromatography (5% EtOAc/hexane) isolates the benzyl-protected intermediate in 93% yield .
Critical Considerations :
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Excess benzyl bromide (1.2 equiv) ensures complete etherification.
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Anhydrous conditions prevent hydrolysis of the acid precursor .
Esterification via Acid-Catalyzed Reaction
The ethyl ester group is introduced via Fischer esterification or coupling reagents:
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Method A : The carboxylic acid intermediate is refluxed with ethanol and H₂SO₄ (12 h, 80°C), yielding the ester in 85–90% purity .
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Method B : DCC/DMAP-mediated coupling of the acid with ethanol at room temperature (24 h, 88% yield) .
Comparative Analysis :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | H₂SO₄, 80°C | 85 | 90 |
| B | DCC/DMAP, RT | 88 | 95 |
Method B is preferred for acid-sensitive substrates due to milder conditions .
Stereochemical Control and Isomer Separation
The E,E-configuration is critical for biological activity. Chromatographic separation using silver nitrate-impregnated silica gel resolves E,Z- and E,E-isomers :
NMR Confirmation :
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E,E-Isomer : δ 5.53 (ddd, J = 1.2, 7.6, 15.2 Hz, 1H), 6.38 (ddt, J = 1.6, 10.8, 15.2 Hz, 1H) .
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E,Z-Isomer : δ 5.75 (dd, J = 6.8, 14.4 Hz, 1H), 6.05 (d, J = 11.2 Hz, 1H) .
Scalability and Industrial Adaptations
Large-scale production (>100 g) employs continuous-flow systems to enhance reproducibility:
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Reactor Type : Microfluidic tube reactor (0.5 mm diameter).
Cost-Benefit Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% |
| Solvent Waste | 120 L/kg | 40 L/kg |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Flow systems reduce catalyst decomposition and improve heat transfer .
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the octadienoate chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Research has indicated that compounds similar to (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate exhibit potential anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
2. Anti-inflammatory Applications
Another significant application is in the development of anti-inflammatory agents. The benzyloxy group in the compound enhances its ability to penetrate biological membranes and interact with inflammatory mediators. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, offering a therapeutic avenue for treating chronic inflammatory diseases .
Agricultural Science
1. Pesticide Development
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate has been explored as a potential active ingredient in pesticide formulations. Its chemical structure suggests it can act as a repellent or toxic agent against various pests while being less harmful to beneficial insects . Field studies have shown promising results in controlling pest populations without adversely affecting crop yield.
2. Plant Growth Regulators
Furthermore, this compound may serve as a plant growth regulator. Its application can enhance plant growth and development by modulating hormonal pathways within plants. This application is particularly valuable in sustainable agriculture practices aimed at increasing crop productivity while minimizing chemical inputs .
Material Science
1. Polymer Chemistry
In material science, (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate can be utilized as a monomer for synthesizing novel polymers. The incorporation of this compound into polymer chains can impart unique properties such as flexibility and resistance to degradation under environmental stressors . Research into polymer composites incorporating this compound has shown enhanced mechanical properties compared to traditional materials.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents; anti-inflammatory drugs | Induction of apoptosis; inhibition of cytokines |
| Agricultural Science | Pesticides; plant growth regulators | Pest control; enhanced crop yield |
| Material Science | Monomer for novel polymers | Improved mechanical properties; environmental resistance |
Mechanism of Action
The mechanism of action of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate depends on its specific application. For example, in enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The benzyloxy group can also undergo metabolic transformations, leading to various metabolites that may exert biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s key structural motifs include:
- Conjugated diene system (2E,6E) : This configuration is critical for electronic conjugation, influencing reactivity and stability.
- Ethyl ester group : Enhances solubility in organic solvents compared to carboxylic acids.
- Benzyloxy substituent : Introduces aromaticity and bulkiness, affecting steric interactions.
Table 1: Structural Comparison of Analogous Compounds
Physicochemical Properties
- Lipophilicity : The benzyloxy group increases logP compared to hydroxylated analogs (e.g., ginger-derived compound in ), enhancing membrane permeability .
- Molecular weight: At ~318 g/mol (estimated), it is heavier than simpler dienoic acids (e.g., 226 g/mol for the dienoic acid in ) but lighter than erinacerin W (complex fused structure) .
Biological Activity
(2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate is a compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in biochemical research.
- Molecular Formula : C₁₉H₂₆O₃
- Molecular Weight : 302.41 g/mol
- CAS Number : 67858-83-7
- Predicted Boiling Point : 409.3 ± 45.0 °C
- Density : 1.006 ± 0.06 g/cm³
| Property | Value |
|---|---|
| Molecular Weight | 302.41 g/mol |
| Molecular Formula | C₁₉H₂₆O₃ |
| Boiling Point | 409.3 ± 45.0 °C |
| Density | 1.006 ± 0.06 g/cm³ |
Biological Activity Overview
The biological activity of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate has been the subject of various studies focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate exhibit antimicrobial properties. A study highlighted the effectiveness of similar benzyloxy derivatives against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .
Antioxidant Properties
The antioxidant capacity of compounds in this category has been explored extensively. Studies have shown that these compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .
The proposed mechanism by which (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate exerts its effects involves interaction with cellular membranes and modulation of enzyme activities related to oxidative stress and inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted to assess the antioxidant activity of (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate using the DPPH radical scavenging method. The compound demonstrated a scavenging effect comparable to that of ascorbic acid at equivalent concentrations.
Q & A
Q. What are the recommended methods for synthesizing (2E,6E)-ethyl 8-(benzyloxy)-2,6-dimethylocta-2,6-dienoate, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves esterification and protection/deprotection strategies. For example:
- Step 1 : Start with a dienol precursor (e.g., 3,7-dimethylocta-2,6-dien-1-ol derivatives) and introduce the benzyloxy group at the C8 position via nucleophilic substitution or Mitsunobu reaction .
- Step 2 : Esterify the carboxylic acid intermediate with ethanol using DCC/DMAP coupling or acid-catalyzed Fischer esterification .
To ensure stereochemical purity: - Use chiral chromatography or crystallization for separation.
- Validate configuration via -NMR coupling constants (e.g., and for E/Z isomer differentiation) and NOESY spectroscopy .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the conjugated diene system .
- Handling : Use PPE (gloves, safety goggles, lab coat) and conduct reactions in a fume hood. Avoid prolonged exposure to moisture or acidic/basic conditions that may hydrolyze the ester or benzyl ether groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm regiochemistry (e.g., δ 5.0–6.0 ppm for conjugated diene protons) and ester/benzyloxy groups (δ 4.0–5.0 ppm for benzyl CH) .
- IR : Peaks at ~1720 cm (ester C=O) and ~1100 cm (benzyl ether C-O) .
- HRMS : Validate molecular ion [M+H] with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected coupling constants in NMR?
- Methodological Answer :
- Step 1 : Re-examine sample purity via HPLC or TLC. Impurities (e.g., residual solvents) can distort signals.
- Step 2 : Perform temperature-dependent NMR to assess conformational flexibility. For example, elevated temperatures may average out coupling constants in dynamic systems.
- Step 3 : Compare experimental data with computational predictions (DFT or molecular mechanics simulations) .
- Case Study : A 2021 study on similar dienoates used DFT-optimized structures to explain deviations in values due to steric hindrance .
Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic hydrogenation or oxidation?
- Methodological Answer :
- Hydrogenation : Use Pd/C or Wilkinson’s catalyst under controlled H pressure. Monitor regioselectivity (e.g., diene vs. benzyl ether reduction) via in-situ FTIR or GC-MS .
- Oxidation : Test ozonolysis for diene cleavage or TEMPO/NaClO for alcohol intermediates. Optimize solvent polarity (e.g., CHCl vs. MeCN) to stabilize reactive intermediates .
- Block Design : Employ a split-plot design with catalyst type, solvent, and temperature as variables. Replicate experiments ≥3 times to ensure statistical validity .
Q. How can ecological risks be assessed given the lack of toxicity data for this compound?
- Methodological Answer :
- Tier 1 : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (log P >3 suggests high potential) and toxicity .
- Tier 2 : Conduct acute toxicity assays (e.g., Daphnia magna LC) and soil mobility tests (OECD 106 guideline) .
- Tier 3 : Long-term microcosm studies to evaluate biodegradation pathways and metabolite impacts .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting results in stability studies under varying pH conditions?
- Methodological Answer :
- Step 1 : Perform kinetic studies (e.g., HPLC monitoring at λ = 220–280 nm) to quantify degradation rates.
- Step 2 : Use Arrhenius plots to differentiate pH-dependent hydrolysis (acid-catalyzed vs. base-catalyzed mechanisms).
- Step 3 : Apply multivariate regression to identify critical factors (pH, temperature, ionic strength). A 2016 study resolved similar contradictions by identifying a pH-dependent equilibrium between ester and free acid forms .
Q. What strategies are effective for optimizing synthetic yield when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like reaction time, catalyst loading, and solvent volume. Central composite designs are ideal for non-linear responses .
- Purification : Switch from column chromatography to fractional distillation or recrystallization. For example, a 2019 protocol achieved 85% yield by recrystallizing from acetonitrile/water (9:1 v/v) .
Methodological Gaps and Future Directions
Q. What advanced computational tools can predict the compound’s behavior in novel reaction environments?
- Methodological Answer :
- MD Simulations : Model solvation effects in ionic liquids or supercritical CO.
- Machine Learning : Train models on existing dienoate reactivity datasets to forecast regioselectivity in untested reactions. A 2020 study used Random Forest algorithms to predict Michael addition outcomes with >90% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
